Methyl 2,4,5-trichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,5-trichlorobenzoate is an organic compound with the molecular formula C₈H₅Cl₃O₂ and a molecular weight of 239.48 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4,5-trichlorobenzoate can be synthesized through the esterification of 2,4,5-trichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4,5-trichlorobenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Electroreduction typically requires a solvent-supporting electrolyte system and a suitable cathode material.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium hydroxide in polar solvents.
Major Products Formed:
Scientific Research Applications
Methyl 2,4,5-trichlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,4,5-trichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated benzene ring and ester functional group allow it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 2,4,6-trichlorobenzoate: Similar in structure but with chlorine atoms at positions 2, 4, and 6.
Methyl 3,4,5-trichlorobenzoate: Chlorine atoms at positions 3, 4, and 5.
Uniqueness: Methyl 2,4,5-trichlorobenzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This distinct arrangement of chlorine atoms can result in different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
methyl 2,4,5-trichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDGFWJQFTIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.